CK1 Inhibitor
Overview
Description
Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and metabolism . The dysregulation of CK1 expression has been implicated in the development and progression of several types of cancer, making it an attractive target for anticancer therapy .
Synthesis Analysis
The synthesis of CK1 inhibitors has been driven by the need for isoform-selective targeting to maximize therapeutic efficacy and minimize off-target effects . The synthesis of CK1 inhibitors involves various technologies ranging from high-throughput screening (HTS) to fragment-based drug discovery and structure-based virtual screening .
Molecular Structure Analysis
CK1 belongs to a distinct subgroup of the family of Ser/Thr protein kinases, comprising six isoforms in humans: CK1α, γ1, γ2, γ3, δ, and ϵ . It functions as an autonomous monomeric enzyme, independent of cofactors, and its activity can be regulated by the autophosphorylation of carboxyterminal residues .
Chemical Reactions Analysis
CK1 plays a crucial role in various cellular processes, including the regulation of cell, survival/apoptosis signaling pathways, and cell division . Notably, CK1 isoforms have been associated with cell cycle progression, chromosome segregation, apoptosis, DNA repair, the circadian rhythm, ribosome biogenesis, vesicle trafficking, and modulation of signaling pathways such as p53, Wnt, Shh, and Hippo .
Scientific Research Applications
Role in Disease Therapy
CK1 isoforms, particularly CK1δ and CK1ε, have been identified as crucial targets for several severe disorders, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), familial advanced sleep phase syndrome, and cancer. The development of CK1 inhibitors is driven by the enzyme's significant role in the pathogenesis of these conditions. Synthetic small molecular inhibitors and natural compounds are being researched, with inhibitors categorized based on their structural features. Understanding the structure-activity relationship of CK1 inhibitors is pivotal for designing potent and selective agents that could serve as potential treatments for these severe disorders (Li, Dong, & Liu, 2020).
Cancer Treatment
In the realm of oncology, CK2, a related kinase, has been targeted due to its role in various physiological and pathological processes. CK2 is ubiquitously active and involved in the phosphorylation of hundreds of proteins, contributing to neoplastic, inflammatory, autoimmune, and infectious disorders. The discovery of CK2 inhibitors, including CX-4945, which has entered Phase II clinical trials as a potential anticancer drug, highlights the enzyme's importance as a therapeutic target. This reflects a growing interest in CK2 inhibitors for their therapeutic applications across a range of malignancies (Cozza, Pinna, & Moro, 2012).
Hematological Malignancies
CK2's role in hematological malignancies has also been underscored, with its overexpression in leukemia being a point of interest. The inhibition of CK2, particularly through the use of specific inhibitors like CX-4945, has shown promise in preclinical models of leukemia. This approach aims to restore the tumor suppressor function of proteins like Ikaros, indicating CK2's potential as a therapeutic target in treating various cancers, including pediatric leukemias (Gowda et al., 2016).
Structural Bases of Inhibition
Understanding the structural bases of CK2 inhibition is crucial for the development of effective inhibitors. The analysis of CK2α-inhibitor complexes has provided insights into the structural requirements for successful inhibition. The best ATP-competitive inhibitors exhibit a hydrophobic character, shape complementarity with CK2's active site, and the ability to establish polar interactions with key regions. This knowledge aids in the design of potent inhibitors that can suppress CK2's pro-oncogenic activities (Battistutta, 2009).
Safety And Hazards
properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c24-22(28)14-4-6-15(7-5-14)23-26-20(21(27-23)17-3-1-2-10-25-17)16-8-9-18-19(13-16)30-12-11-29-18/h1-10,13H,11-12H2,(H2,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZHVCKYBCJHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423554 | |
Record name | CK1 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CK1 Inhibitor | |
CAS RN |
301836-43-1 | |
Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301836-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CK1 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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